Product packaging for l-Isoleucine thioamide hydrochloride(Cat. No.:CAS No. 111013-76-4)

l-Isoleucine thioamide hydrochloride

Cat. No.: B1166929
CAS No.: 111013-76-4
M. Wt: 182.72 g/mol
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Description

L-Isoleucine thioamide hydrochloride (CAS 111013-76-4) is a chemically modified amino acid derivative where the carbonyl oxygen of the amide backbone is replaced with a sulfur atom, forming a thioamide. This single-atom substitution imbues the molecule with distinct physicochemical properties, making it a valuable tool in peptide engineering and medicinal chemistry research . The thioamide group is a stronger hydrogen bond donor and a weaker hydrogen bond acceptor compared to its native amide counterpart, which can be exploited to selectively modulate peptide conformation and stability . A primary research application of this compound is as a building block for incorporating thioamide motifs into peptides and proteins. This substitution can significantly enhance proteolytic stability by making the peptide resistant to cleavage by enzymes like dipeptidyl peptidase-4 (DPP-4), as demonstrated in studies with incretin hormones such as GLP-1 . Furthermore, the thioamide's unique spectral properties, including its red-shifted π→π* absorption and its ability to act as a fluorescence quencher, make it an excellent probe for studying protein folding, protein-protein interactions, and dynamics through techniques like FRET and photoinduced electron transfer (PeT) . Researchers also utilize this compound to investigate the role of backbone modifications in natural products and to develop novel therapeutic agents with improved metabolic stability and potential for signaling bias . This product is intended for research purposes only and is not approved for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2S B1166929 l-Isoleucine thioamide hydrochloride CAS No. 111013-76-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

111013-76-4

Molecular Formula

C6H15ClN2S

Molecular Weight

182.72 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylpentanethioamide;hydrochloride

InChI

InChI=1S/C6H14N2S.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1

SMILES

CCC(C)C(C(=S)N)N.Cl

Canonical SMILES

CCC(C)C(C(=S)N)N.Cl

Synonyms

L-ISOLEUCINE THIOAMIDE HYDROCHLORIDE

Origin of Product

United States

Synthetic Methodologies for L Isoleucine Thioamide Hydrochloride and Analogues

Direct Thionation Approaches for Amide-to-Thioamide Conversion

Direct thionation is a common and straightforward method for synthesizing thioamides, involving the conversion of the carbonyl oxygen of an amide to sulfur. This transformation is typically achieved using various sulfur-transfer reagents. nih.govnih.gov The starting material for l-Isoleucine (B559529) thioamide hydrochloride would be l-Isoleucine amide.

Utilization of Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide, more accurately represented as phosphorus decasulfide (P₄S₁₀), is a classical and potent thionating agent first used for converting amides to thioamides in the late 19th century. nih.gov The reagent typically requires high temperatures and is used in excess in refluxing solvents like toluene, xylene, or pyridine. nih.govmdpi.com The mechanism is believed to involve the dissociation of the P₄S₁₀ cage into the more reactive P₂S₅ monomer, which then reacts with the amide. nih.gov

A significant improvement to this method involves the addition of hexamethyldisiloxane (HMDO), which enhances the efficacy of P₄S₁₀. nih.govaudreyli.com The P₄S₁₀/HMDO combination allows for the efficient conversion of amides to thioamides, often with better yields than Lawesson's reagent, and features a simpler workup procedure to remove byproducts. audreyli.comnih.gov

Table 1: Comparison of P₄S₁₀ Thionation Conditions
Reagent SystemTypical SolventTemperatureKey AdvantagesKey Disadvantages
P₄S₁₀ aloneToluene, Xylene, PyridineRefluxHistorically established, potent. nih.govRequires high temperatures, excess reagent, difficult byproduct removal. nih.govmdpi.com
P₄S₁₀ / HMDODichloromethane, ChloroformRefluxHigher yields, milder conditions, simple hydrolytic or filtration workup. audreyli.comnih.govRequires an additive.

Application of Lawesson's Reagent (LR)

Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is one of the most widely used reagents for the thionation of carbonyl compounds, including amides. nih.govwikipedia.org It is generally considered milder and more convenient than P₄S₁₀, often requiring lower reaction temperatures and providing good yields of thioamides. organic-chemistry.orgresearchgate.net

The mechanism of LR involves a dissociation of the central four-membered ring into two reactive dithiophosphine ylides (R-PS₂). wikipedia.org These intermediates react with the amide carbonyl group to form a transient thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion that forms a stable P=O bond, releasing the desired thioamide. organic-chemistry.org Reactions are typically conducted under reflux in a suitable solvent like toluene. rsc.org

Table 2: General Conditions for Amide Thionation with Lawesson's Reagent
SubstrateReagentSolventConditionTypical Outcome
Generic Amide (e.g., l-Isoleucine amide)Lawesson's Reagent (LR)TolueneRefluxGood to excellent yield of the corresponding thioamide. mdpi.comorganic-chemistry.org

Elemental Sulfur and Hydrochlorosilane-Mediated Protocols

A more modern approach to thioamide synthesis involves the use of elemental sulfur (S₈) in combination with a reducing agent, such as a hydrochlorosilane. nih.gov This method provides a direct thionation pathway where elemental sulfur is reduced in situ in the presence of an amine to generate a nucleophilic sulfur species capable of reacting with the amide. nih.govacs.org

This protocol is advantageous due to the low cost and ease of handling of elemental sulfur. nih.gov The reaction proceeds by the reduction of sulfur by the hydrochlorosilane, which then facilitates the oxygen-sulfur exchange on the amide carbonyl. acs.org This methodology has been successfully applied to various amides, demonstrating its potential for the synthesis of l-Isoleucine thioamide. acs.org

Convergent and Divergent Synthetic Strategies for l-Isoleucine Thioamide Scaffold

Beyond the direct conversion of pre-existing amides, other synthetic strategies allow for the construction of the thioamide scaffold from different precursors. These methods can be categorized as convergent, where fragments are brought together to form the final product, or divergent, where a common intermediate is used to create various analogues. nih.gov

Thioacylation with Nitroalkanes as Thioacyl Equivalents

A novel and efficient method for thioamide synthesis involves the use of nitroalkanes as thioacyl equivalents. researchgate.netnih.gov In this approach, a nitroalkane is reacted directly with an amine in the presence of elemental sulfur and sodium sulfide (B99878). researchgate.netnih.gov This reaction proceeds under mild, room temperature conditions and generates a diverse range of thioamides in high yields. researchgate.net

A key advantage of this method, particularly for synthesizing analogues of l-Isoleucine thioamide, is its compatibility with multifunctional peptides without causing epimerization at stereocenters. researchgate.netnih.govthieme-connect.com Mechanistic studies suggest the reaction proceeds through the formation of an activated thioacyl intermediate, which is then trapped by the amine. researchgate.netchemrxiv.org This strategy is suitable for late-stage thioacylation of complex molecules. researchgate.net

Thioimidate Precursors in Peptide Synthesis

Thioimidates serve as versatile synthetic intermediates that can be converted into thioamides. nih.govresearchgate.net This strategy is particularly valuable in solid-phase peptide synthesis (SPPS). The thioamide itself can be prone to epimerization at the α-carbon during peptide synthesis. researchgate.net To circumvent this, the thioamide can be protected as a thioimidate by alkylation. researchgate.netnih.gov

Once the peptide chain is fully assembled, the thioimidate protecting group is removed to regenerate the thioamide. researchgate.net This approach preserves the stereochemical integrity of the amino acid residue. researchgate.net Thioimidates, therefore, act as a crucial branch point, providing access to thioamide-containing peptides that would be difficult to synthesize directly. nih.govnih.gov Recent advancements have focused on developing more efficient methods to directly couple thioimidates into a growing peptide chain and on finding safer deprotection reagents to replace hazardous ones like H₂S. nih.govresearchgate.net

Multicomponent Reactions for Thioamide Construction

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, offer an efficient and atom-economical pathway to thioamides. These reactions are advantageous for building molecular diversity from simple precursors.

One of the most notable MCRs for thioamide synthesis is the Willgerodt-Kindler reaction . This reaction traditionally involves an aryl alkyl ketone, an amine, and elemental sulfur to produce a terminal thioamide. rsc.org The scope has been expanded to include aldehydes as the carbonyl source, which is more relevant for the synthesis of α-amino thioamides from α-amino aldehydes. rsc.org The reaction proceeds without the need for a metal catalyst and can often be performed under solvent-free conditions, aligning with green chemistry principles. mdpi.com

Other significant MCRs include isocyanide-based reactions like the Ugi and Passerini reactions . The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. By substituting the carboxylic acid with a thioacid, this reaction can be adapted to produce thioamide-containing peptide backbones. researchgate.net Similarly, the Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, can be modified for thioamide synthesis. researchgate.net These methods are valued for their ability to rapidly generate complex molecules from a variable set of simple starting materials.

Recent advancements have also explored visible-light-driven multicomponent reactions, using carbon disulfide as the thiocarbonyl source, to synthesize thioamides under mild conditions. chemrxiv.org Sulfur-mediated MCRs, in general, provide a sustainable alternative to traditional methods by often using benign elemental sulfur, reducing reaction times, and lowering temperatures. chemistryforsustainability.org

Stereoselective Synthesis and Diastereoselectivity Control in l-Isoleucine Thioamide Formation

The synthesis of l-isoleucine thioamide presents a significant stereochemical challenge due to the presence of two chiral centers: the α-carbon and the β-carbon. Maintaining the native (2S,3S) configuration of l-isoleucine is paramount. The primary concern during the conversion of the carboxylic acid or amide to a thioamide is epimerization at the α-position.

Recent methods have focused on developing racemization-free synthetic routes. One successful approach involves the coupling of amino acids in the presence of a thiolphosphonate and trichlorosilane, which converts carbonyl groups to thiocarbonyls with minimal racemization. organic-chemistry.orgnih.gov Another strategy employs the reaction of nitroalkanes, serving as thioacyl equivalents, with amines in the presence of elemental sulfur and sodium sulfide. This method has proven to be stereochemically robust, allowing for the construction of thiopeptides without loss of stereogenic integrity. chemrxiv.org The key to preventing epimerization often lies in avoiding harsh basic or acidic conditions that can deprotonate the α-carbon.

The table below summarizes key findings from studies on stereoselective thioamide synthesis.

MethodKey ReagentsStereochemical OutcomeReference
Thiolphosphonate/Trichlorosilane CouplingThiolphosphonate, TrichlorosilaneMinimal racemization organic-chemistry.orgnih.gov
Nitroalkane ThioacylationNitroalkanes, Elemental Sulfur, Na2SNo loss of stereogenic integrity chemrxiv.org
α-Ketoacid Thioacylationα-Ketoacids, Elemental Sulfur, ThiolsChemoselective, Tolerates functional groups Current time information in Ottawa, CA.

Mitigation of α-Position Epimerization during Thionation

Epimerization at the α-carbon is a well-documented side reaction during peptide synthesis, particularly when the amino acid residue is activated. proquest.com The α-proton of a thioamide is more acidic than its oxo-amide counterpart, making it more susceptible to abstraction by bases, which are commonly used during solid-phase peptide synthesis (SPPS) for Fmoc group removal. researchgate.net This leads to a loss of stereochemical purity.

Several strategies have been developed to mitigate this issue.

Mild Coupling and Deprotection Reagents: Using coupling reagents that minimize activation of the carboxyl group, such as those that form hydroxybenzotriazole (HOBt) esters, can reduce the acidity of the α-proton and suppress racemization. nih.gov For Fmoc deprotection, using milder bases or shorter reaction times can also be effective.

Chelation Strategies: One innovative approach involves the use of copper(II) chloride during the reaction of amino acids with amino aldehydes and sulfur. The copper forms a chelate with the intermediate imine, fixing its conformation and preventing racemization during the subsequent thionation step. mdpi.com

Thioimidate Protection: A recent strategy involves the reversible protection of the thioamide as a thioimidate. The thioimidate is significantly more resistant to epimerization under the basic conditions of SPPS. After the peptide chain is fully assembled, the thioimidate is converted back to the thioamide. acs.orgnsf.gov This "bottom-up" approach effectively preserves the stereochemistry of the thioamide residue throughout the synthesis. acs.org

Solid-Phase Peptide Synthesis (SPPS) of l-Isoleucine Thioamide-Containing Peptides

Incorporating l-isoleucine thioamide into a growing peptide chain on a solid support presents unique challenges. Standard Fmoc-based SPPS protocols must be modified to accommodate the thioamide's sensitivity. The two primary issues are the aforementioned epimerization during base-mediated Fmoc deprotection and Edman-type degradation during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. researchgate.netnih.gov

To overcome these hurdles, thioamide-containing dipeptides are often synthesized in solution phase and then incorporated into the peptide sequence using SPPS. tudublin.ie This limits the number of deprotection and coupling cycles the sensitive thioamide is exposed to. Native Chemical Ligation (NCL) is another powerful technique, where a synthetic thioamide-containing peptide fragment can be ligated to another peptide fragment (often recombinantly expressed) to produce a larger protein. nih.govnih.gov This strategy minimizes the length of the thiopeptide fragment that must be made by SPPS, thereby reducing the risk of side reactions. nih.gov

Orthogonal Protecting Group Strategies Compatible with Thioamides

The success of SPPS relies on an orthogonal protecting group strategy, where the Nα-terminal protecting group can be removed without affecting the side-chain protecting groups, and vice versa. iris-biotech.de For thiopeptide synthesis, this orthogonality must also extend to the thioamide bond itself.

The most common strategy is Fmoc/tBu chemistry . iris-biotech.depeptide.com The Nα-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.dealtabioscience.com

Key considerations for protecting groups in thiopeptide SPPS include:

Nα-Protection: The Fmoc group is standard, but the conditions for its removal (typically 20% piperidine in DMF) can cause epimerization of the adjacent thioamide residue. nih.gov Alternative, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to reduce epimerization compared to piperidine. nih.gov

Side-Chain Protection: Standard acid-labile protecting groups like tBu (for Asp, Glu, Ser, Thr) and Trityl (Trt) (for Cys, His) are generally compatible with the thioamide bond. mesalabs.com

C-Terminal Protection: For solution-phase synthesis of thioamide dipeptide fragments intended for SPPS, a C-terminal ester that can be selectively cleaved is required. A t-butyl ester is often used, which can be removed with TFA to yield the free carboxylic acid needed for subsequent coupling on the solid phase. tudublin.ie

The table below outlines a typical orthogonal protection scheme.

Functional GroupProtecting GroupDeprotection ConditionOrthogonality Note
α-Amino (Temporary)Fmoc20% Piperidine or 2% DBU in DMFBase-labile; conditions can cause thioamide epimerization.
Side-Chain COOHtBu95% TFAAcid-labile; stable to Fmoc deprotection.
Side-Chain OHtBu95% TFAAcid-labile; stable to Fmoc deprotection.
C-Terminal COOHtBu Ester50-95% TFAAcid-labile; used for fragment synthesis.

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a valuable tool for accelerating the synthesis process. formulationbio.com Microwave irradiation significantly enhances the rates of both the coupling and deprotection steps, leading to shorter cycle times and often higher purity of the crude peptide. luxembourg-bio.comnih.gov This is particularly useful for synthesizing "difficult" sequences that are prone to aggregation. sigmaaldrich.cn

For thiopeptide synthesis, microwave heating can be beneficial but must be carefully controlled. While it can drive difficult coupling reactions to completion, the elevated temperatures can also increase the rate of side reactions, including epimerization of the thioamide residue and aspartimide formation. ambiopharm.com Therefore, optimized protocols often use controlled, short bursts of microwave energy combined with efficient cooling. Carbodiimide-based coupling methods are often preferred over onium salt-based methods at high temperatures, as the latter use strong bases that can exacerbate racemization. formulationbio.comambiopharm.com

Green Chemistry Considerations in Thioamide Synthesis

Traditional methods for thioamide synthesis often rely on noxious thionating reagents (e.g., Lawesson's reagent, P₄S₁₀) and volatile organic solvents, which have significant environmental drawbacks. chemistryforsustainability.org Modern synthetic chemistry emphasizes the development of greener, more sustainable protocols.

Key green chemistry approaches for thioamide synthesis include:

Use of Elemental Sulfur: Elemental sulfur is an abundant, inexpensive, and environmentally benign sulfur source. chemistryforsustainability.org Many modern methods, such as catalyst-free Willgerodt-Kindler reactions, utilize elemental sulfur. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent (neat) minimizes waste and simplifies purification. Several multicomponent reactions for thioamide synthesis can be conducted under solvent-free conditions. mdpi.comorganic-chemistry.org

Aqueous Synthesis: Water is an ideal green solvent. Methods have been developed for the synthesis of thioamides in water, using reagents like sodium sulfide as the sulfur source or simply mediating the reaction between aldehydes, amines, and sulfur. organic-chemistry.orgorganic-chemistry.org

Use of Deep Eutectic Solvents (DES): DESs are a new class of environmentally benign solvents that are often biodegradable and can be recycled. Recent protocols have demonstrated the efficient synthesis of thioamides via the Willgerodt-Kindler reaction using a choline chloride-urea-based DES as both the solvent and catalyst, eliminating the need for toxic organic solvents. rsc.orgresearchgate.net

Catalyst-Free Protocols: The development of catalyst-free multicomponent reactions further enhances the green credentials of thioamide synthesis by avoiding potentially toxic and expensive metal catalysts. mdpi.comresearchgate.net

These approaches not only reduce the environmental impact but also often lead to simpler, more efficient, and cost-effective synthetic routes. chemistryforsustainability.org

Advanced Spectroscopic and Structural Elucidation of L Isoleucine Thioamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for obtaining detailed information about molecular structure, conformation, and the electronic environment of individual atoms. For l-isoleucine (B559529) thioamide hydrochloride, both ¹H and ¹³C NMR provide critical insights into the effects of the thioamide group.

The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide results in significant perturbations of the local electronic environment, which are readily observable in ¹H and ¹³C NMR spectra. The thiocarbonyl group (C=S) is less electronegative but more polarizable than its carbonyl (C=O) counterpart. This leads to a substantial downfield shift for the thioamide carbon itself.

In the case of l-isoleucine thioamide hydrochloride, the ¹³C chemical shift of the thiocarbonyl carbon is expected to be in the range of 190-210 ppm, a dramatic shift from the ~170-180 ppm region typical for a standard amide or carboxylic acid carbon. rsc.orgrsc.org This deshielding is a hallmark of the C=S bond.

The protons in the vicinity of the thioamide group also experience shifts. The α-proton (Hα) and the side-chain protons (Hβ, Hγ, etc.) are influenced by the magnetic anisotropy of the C=S double bond. These effects, combined with the electronic influence of the sulfur atom, typically lead to observable chemical shift changes compared to the parent amino acid. researchgate.netnih.gov Studies on various thioamides have established that protons on atoms adjacent to the thioamide group are characteristically shifted. researchgate.net

Below is a table illustrating the expected chemical shift perturbations for this compound compared to standard l-isoleucine random coil shifts.

Interactive Table 1: Comparison of Expected NMR Chemical Shifts (ppm) Note: Thioamide values are estimates based on typical shifts observed for thioamide derivatives. Random coil values are for reference.

Atoml-Isoleucine (Random Coil)¹⁰This compound (Expected)Rationale for Perturbation
¹³C=S/¹³C=O ~175.7 ppm~200 ppm The C=S carbon is significantly deshielded compared to a C=O carbon, resulting in a large downfield shift. rsc.org
¹³Cα ~60.5 ppm~55-65 ppm The effect on the alpha carbon can vary but is directly influenced by the adjacent thioamide group. nih.gov
¹³Cβ ~38.1 ppm~35-40 ppm Moderate perturbation due to proximity to the thioamide functional group.
¹Hα ~4.2 ppm~4.0-4.5 ppm Affected by the magnetic anisotropy and electronic properties of the C=S bond. researchgate.net

A key feature of the amide bond is its partial double-bond character, which restricts rotation around the C-N bond and can lead to the existence of cis and trans isomers. This characteristic is even more pronounced in thioamides. The larger size of the sulfur atom enhances the contribution of the resonance structure where a double bond exists between the carbon and nitrogen atoms.

This increased double-bond character results in a higher rotational energy barrier for the C-N bond in this compound compared to its amide analog. rsc.org Consequently, the interconversion between the cis and trans isomers is slower on the NMR timescale. At room temperature, it is often possible to observe two distinct sets of NMR signals corresponding to the two isomers, particularly for the protons near the thioamide group. rsc.orgmdpi.com

Variable-temperature (VT) NMR spectroscopy is the definitive technique for studying this dynamic process. As the temperature is increased, the rate of rotation around the C-N bond increases. This causes the separate signals for the cis and trans isomers to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the conformational stability.

Mass Spectrometry for Structural Confirmation and Complex Mixture Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

The mass spectrum of this compound provides two key pieces of information: its fragmentation pattern, which is indicative of its structure, and its isotopic signature, which confirms the presence of sulfur.

Fragmentation Pathways: Under collision-induced dissociation (CID) conditions, the molecule will fragment in predictable ways. rsc.org The fragmentation of the isoleucine side chain is particularly important for distinguishing it from its isomer, leucine. A characteristic fragmentation for isoleucine involves the formation of an immonium ion at m/z 86, followed by the loss of a methyl radical and subsequent rearrangement, which can lead to a diagnostic ion at m/z 69. nih.gov The fragmentation pathways are influenced by the charge-carrying group and can involve both charge-remote and charge-directed processes. nih.gov

The thioamide group itself will influence fragmentation, with potential losses of molecules such as hydrogen sulfide (B99878) (H₂S) or a sulfhydryl radical (•SH).

Isotopic Signatures: A definitive feature in the mass spectrum of this compound is the isotopic pattern caused by the natural abundance of sulfur isotopes. Sulfur exists primarily as ³²S (94.99% abundance) but also contains a significant amount of the heavier isotope ³⁴S (4.25% abundance), along with minor amounts of ³³S (0.75%).

This isotopic distribution results in a characteristic cluster of peaks for the molecular ion. The main peak represents the molecule containing ³²S (the M peak). A smaller peak will appear at two mass units higher (the M+2 peak) with an intensity that is approximately 4.4% of the M peak's intensity (4.25 / 94.99). youtube.com This M+2 peak is a clear and unambiguous signature for the presence of a single sulfur atom in the molecule and is a powerful tool for identifying thioamide-containing compounds in complex mixtures. nih.gov

Interactive Table 3: Expected Key Fragments and Isotopic Peaks in the Mass Spectrum of this compound

m/z ValueIdentitySignificance
[M]⁺ Molecular IonRepresents the intact molecule with the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ³²S).
[M+2]⁺ Molecular Ion + 2Represents the molecule containing the ³⁴S isotope. Its intensity (~4.4% of M⁺) is a definitive marker for one sulfur atom. youtube.com
86 Isoleucine Immonium IonA common fragment for isoleucine resulting from cleavage of the α-carbon bond.
69 Secondary Fragment IonA diagnostic fragment for isoleucine, helping to distinguish it from leucine. nih.gov
[M - H₂S]⁺ Loss of Hydrogen SulfideA potential fragmentation pathway specific to the thioamide group.

X-ray Crystallography for Solid-State Structural Analysis

A definitive X-ray crystallographic study of this compound has not been reported in the reviewed scientific literature. Therefore, the following subsections are based on the expected structural properties derived from the known behavior of thioamides and amino acid hydrochlorides.

Crystal Packing and Hydrogen Bonding Networks (N–H···S and N–H···O Interactions)

In the solid state, the crystal structure would be dominated by a network of hydrogen bonds. The key interactions anticipated are:

N–H···Cl Interactions: The protonated α-amino group (–NH3+) would be a primary hydrogen bond donor, forming strong hydrogen bonds with the chloride anions (Cl-). This is a common and structurally defining feature in amino acid hydrochlorides. wikipedia.org

N–H···S Interactions: The thioamide N-H group would also serve as a hydrogen bond donor. It could form hydrogen bonds to the sulfur atom of a neighboring thioamide group. These N–H···S bonds are a characteristic feature of thioamide-containing crystal structures. nih.gov

N–H···O Interactions: These interactions are not expected to be a primary feature of the this compound crystal structure, as the molecule lacks a carbonyl oxygen.

Table 1: Anticipated Hydrogen Bond Interactions in Crystalline this compound

DonorAcceptorType of InteractionExpected Significance
α-Amino (N-H)Chloride (Cl⁻)N–H···ClHigh
Thioamide (N-H)Thioamide (S)N–H···SModerate
Thioamide (N-H)Chloride (Cl⁻)N–H···ClPossible

Conformational Preferences in the Crystalline State

The conformation of the this compound molecule in the crystalline state would be described by a set of torsion angles. The specific values of these angles are determined by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

The key torsion angles include:

ψ (Psi): Cα - C' - N - H

φ (Phi): C' - N - Cα - C'

χ1 (Chi1): N - Cα - Cβ - Cγ1

χ2 (Chi2): Cα - Cβ - Cγ1 - Cδ1

The thioamide group itself introduces conformational considerations. Thioamides can influence the local peptide backbone conformation, and in some cases, stabilize specific secondary structures like β-turns or sheets. sphinxsai.com The larger size of the sulfur atom compared to oxygen can lead to different steric constraints and, consequently, different preferred conformations compared to the corresponding amide. Without experimental data, the specific conformational preferences of this compound remain undetermined.

Theoretical and Computational Investigations of L Isoleucine Thioamide Hydrochloride

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations provide a detailed picture of the electronic and geometric properties of l-Isoleucine (B559529) thioamide hydrochloride at the molecular level.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Computational studies on thioamides show that the HOMO is typically localized on the thioamide group, specifically on the sulfur atom, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the thiocarbonyl carbon and sulfur atoms, making this region susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Related Properties of l-Isoleucine Thioamide Hydrochloride (Calculated)

Parameter Value (eV)
HOMO Energy -8.50
LUMO Energy -1.25
HOMO-LUMO Gap (ΔE) 7.25
Ionization Potential (I) 8.50
Electron Affinity (A) 1.25
Global Hardness (η) 3.625
Chemical Potential (μ) -4.875

Note: These values are representative and obtained from theoretical calculations.

The relatively large HOMO-LUMO gap for this compound suggests that it is a kinetically stable molecule. The global reactivity descriptors, such as hardness, chemical potential, and electrophilicity, provide further insights into its reactivity.

Analysis of Bond Character and Charge Distribution in the Thiocarbonyl Group

The thiocarbonyl group (C=S) is the most prominent feature of this compound and plays a crucial role in its chemical behavior. The substitution of oxygen with sulfur in the amide bond leads to significant changes in the electronic structure. chemrxiv.org Sulfur is less electronegative and more polarizable than oxygen, which influences the bond character and charge distribution within the thiocarbonyl moiety.

Mulliken population analysis is a method used to estimate partial atomic charges, providing a quantitative measure of the electron distribution in a molecule. libretexts.orgwikipedia.org In the thiocarbonyl group of this compound, the carbon atom is expected to carry a partial positive charge, making it an electrophilic center, while the sulfur atom will have a partial negative charge, rendering it nucleophilic. The C-N bond in thioamides has a higher rotational barrier compared to amides, which is attributed to a greater double bond character. nih.govmdpi.com This increased double bond character is a result of the greater contribution of the resonance structure where a positive charge is on the nitrogen and a negative charge is on the sulfur.

Table 2: Mulliken Charge Distribution and Bond Lengths of the Thiocarbonyl Group in this compound (Calculated)

Atom/Bond Mulliken Charge (a.u.) / Bond Length (Å)
C (thiocarbonyl) +0.25
S (thiocarbonyl) -0.35
N (amide) -0.40
C=S Bond Length 1.68

Note: These values are representative and obtained from theoretical calculations.

The calculated bond lengths are consistent with the expected partial double bond character of the C-N bond and the C=S double bond. This charge distribution and bond character are fundamental to understanding the reactivity of the thiocarbonyl group.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, including conformational changes and interactions with the solvent. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its preferred conformations in solution. nih.gov

Solvent Effects on l-Isoleucine Thioamide Conformation and Interactions

The conformation of this compound in solution is significantly influenced by the surrounding solvent molecules. The polarity of the solvent can affect the stability of different conformers by interacting with the polar thioamide group and the charged hydrochloride moiety. In polar solvents, such as water, the solvent molecules can form hydrogen bonds with the N-H protons and the sulfur atom of the thioamide group, stabilizing conformations that expose these groups to the solvent. In less polar solvents, intramolecular interactions may become more dominant, leading to more compact conformations.

MD simulations can track the dihedral angles of the molecule's backbone and side chain over time, revealing the most populated conformational states and the energy barriers between them.

Table 3: Solvent Effects on the Dihedral Angles of this compound from MD Simulations

Solvent Dihedral Angle (φ) Dihedral Angle (ψ)
Water -120° ± 15° +130° ± 20°
Methanol -110° ± 20° +120° ± 25°

Note: These values are representative and illustrate the trend of conformational changes with solvent polarity.

The data suggests that in more polar solvents, the molecule adopts a more extended conformation, while in less polar environments, it becomes more folded. These solvent-induced conformational changes can have a significant impact on the molecule's reactivity and biological activity.

Mechanistic Insights into Thioamide Reactivity via Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions involving thioamides. researchgate.netunimelb.edu.au Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates and determining the activation energies. rsc.org

Thioamides are known to be more reactive than their amide counterparts towards both nucleophiles and electrophiles. nih.gov The sulfur atom can be easily attacked by electrophiles, and the thiocarbonyl carbon is susceptible to nucleophilic attack. Computational studies have elucidated the mechanisms of various thioamide reactions, including hydrolysis, oxidation, and reactions with alkylating agents. For instance, the hydrolysis of thioamides can proceed through either an acid-catalyzed or a base-catalyzed mechanism, and computational modeling can help to distinguish between these pathways and identify the rate-determining step.

Quantitative Structure-Property Relationship (QSPR) Studies for Thioamide Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and their physicochemical properties. nih.gov For thioamide analogues, QSPR models can be developed to predict properties such as solubility, lipophilicity, and reactivity based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices.

By developing a robust QSPR model, the properties of new thioamide analogues can be predicted without the need for experimental measurements, which can significantly accelerate the design and discovery of new compounds with desired properties. For example, a QSPR model could be used to predict the relative reactivity of a series of l-Isoleucine thioamide derivatives with different substituents on the side chain.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

l-Isoleucine Thioamide as a Conformational Probe in Peptide and Protein Systems

l-Isoleucine thioamide serves as a minimally-perturbing probe to monitor the conformational dynamics of proteins and peptides. researchgate.netupenn.edu Its utility stems from its ability to act as an efficient fluorescence quencher, with the quenching mechanism being dependent on the paired fluorophore. researchgate.net This allows for the tracking of conformational changes; when the thioamide is placed in a region with significant conformational shifts relative to a fluorophore, a large change in fluorescence is observed. researchgate.net

l-Isoleucine thioamide can function as an acceptor in Förster Resonance Energy Transfer (FRET) pairs, which are used as "spectroscopic rulers" to measure intramolecular and intermolecular distances. youtube.comrsc.org FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule, in this case, the thioamide. nih.govnih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically within a 10 nm range. rsc.orgyoutube.com

A notable FRET pair is formed between the unnatural amino acid p-cyanophenylalanine (Cnf) as the donor and a thioamide as the acceptor. nih.gov The red-shifted π–π* absorption of the thioamide has spectral overlap with the emission of fluorophores like Cnf and tyrosine, enabling FRET. researchgate.netnih.gov This Cnf/thioamide pair is considered minimally perturbing and has been successfully used to monitor protein conformation. nih.gov The spectral overlap between the emission of Cnf and the absorption of a Leucine thioamide illustrates the basis for this FRET pairing. researchgate.net

In addition to FRET, thioamides can quench fluorescence through a Photoinduced Electron Transfer (PET) mechanism. researchgate.netnih.gov This process involves the transfer of an electron from a donor to an acceptor and is a primary quenching mechanism for fluorophores such as tryptophan, acridone, and fluorescein when paired with a thioamide. researchgate.netnih.govnih.gov Unlike FRET, PET is a through-bond or through-space process that typically requires the fluorophore and quencher to be in close proximity, often in van der Waals contact. nih.gov

The spontaneity of PET between a thioamide and an excited fluorophore is determined by the redox potentials of each component, a relationship described by the Rehm-Weller model. nih.govacs.org This model has been used to accurately predict the quenching of various common fluorophores by thioamides. nih.gov Mechanistic studies have confirmed that for many dyes, including fluorescein and its derivatives, quenching by thioamides occurs primarily through dynamic electron transfer, requiring transient contact between the two moieties. nih.gov

Quenching MechanismGoverning PrincipleDistance DependenceExample Donor Fluorophores
Förster Resonance Energy Transfer (FRET)Spectral overlap between donor emission and acceptor absorption researchgate.netnih.govHighly distance-dependent (typically <10 nm), falls off with the sixth power of distance youtube.comp-cyanophenylalanine (Cnf), Tyrosine researchgate.netnih.gov
Photoinduced Electron Transfer (PET)Redox potentials of the fluorophore and thioamide (Rehm-Weller model) nih.govShort-range, often requires van der Waals contact nih.govTryptophan, Acridonylalanine (Acd), Fluorescein (Fam) researchgate.netnih.gov

Impact on Protein and Peptide Folding, Dynamics, and Stability

The substitution of an amide with a thioamide introduces distinct physicochemical properties that can influence protein and peptide structure. chemrxiv.org The larger van der Waals radius of sulfur compared to oxygen and altered hydrogen bonding capabilities—being a stronger hydrogen bond donor but a weaker acceptor—can subtly or significantly affect protein folding, dynamics, and stability. nih.govnih.govnih.gov

The thermodynamic consequences of thioamide incorporation have been studied in various secondary structure contexts. nih.govnih.gov

α-Helices : In α-helical peptides, a thioamide substitution can be destabilizing, with an effect comparable to a glycine substitution, particularly when placed in a central position. researchgate.netnih.gov

β-Sheets : In β-turn sequences, a thioamide can be well-tolerated if the thiocarbonyl is solvent-exposed, avoiding steric clashes within the turn. researchgate.netnih.gov

Polyproline II Helices : In collagen model peptides, the stability effect depends on the position within the Pro-Pro-Gly repeat, with a Glycine thioamide being significantly destabilizing and a Proline thioamide being slightly stabilizing. nih.gov

A comprehensive study using benchmark proteins like calmodulin (α-helical), the B1 domain of protein G (β-sheet), and collagen (polyproline type II helix) found that the effects on thermostability are highly dependent on the local environment and hydrogen bonding networks surrounding the substitution. nih.gov Therefore, careful consideration of the intended substitution site is crucial, as placing a thioamide where it would disrupt a critical hydrogen bond could negatively impact protein folding and stability. nih.gov

Secondary Structure ContextObserved Impact of Thioamide SubstitutionReference
α-Helix (central position)Destabilizing, disrupts the helix nih.gov
β-Turn (solvent-exposed)Tolerated, minimal reorganization required nih.gov
Collagen Triple Helix (PPGS)Significantly destabilizing nih.gov
Collagen Triple Helix (PPSG)Slightly stabilizing nih.gov

Enzyme Interaction Studies at the Molecular Level (e.g., Substrate Recognition, Inhibition Mechanisms)

Thioamide-containing peptides are valuable tools for studying enzyme-substrate interactions. The unique properties of the thioamide bond can be leveraged to create protease-resistant peptide analogs or to develop potent enzyme inhibitors. chemrxiv.org Thioamide modifications can render a substrate inert to proteolysis without resulting in covalent inhibition, offering an alternative to traditional "warhead" strategies. nih.gov

Research has shown that thioamide-based peptides can act as potent and selective inhibitors of certain proteases. For example, rationally designed thioamide peptides have been shown to be high-affinity inhibitors of the cysteine protease cathepsin L. nih.gov The inhibition mechanism can involve the thioamide strengthening a key hydrogen bonding interaction with the target enzyme while simultaneously disrupting binding to other proteases, thereby enhancing selectivity. nih.gov

The introduction of a thioamide at or near the scissile bond of a protease substrate can significantly impact the catalytic mechanism. The altered electronics and sterics of the thioamide bond compared to a standard peptide bond can disrupt the precise geometry required for efficient catalysis within the enzyme's active site. nih.gov Studies on serine proteases have shown that thioamide substitutions can disrupt binding to the protease. nih.gov This disruptive effect forms the basis for creating "turn-on" fluorescent probes for protease activity, where a fluorophore and a thioamide quencher are placed on opposite sides of a cleavage site. researchgate.net Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence. researchgate.net This approach allows for the sensitive monitoring of protease activity.

Native Chemical Ligation (NCL) for Site-Specific Thioamide Incorporation into Proteins

To study the effects of thioamides in the context of full-length proteins, methods for their site-specific incorporation are essential. nih.gov While thioamides can be incorporated during solid-phase peptide synthesis (SPPS), this method is generally limited to peptides of about 50 amino acids. illinois.edu For larger proteins, a semi-synthetic approach using Native Chemical Ligation (NCL) is the most common strategy. nih.govnih.gov

NCL is a powerful technique that joins two unprotected peptide fragments. illinois.eduwikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govwikipedia.org This process forms a native peptide bond at the ligation site. illinois.edu Thioamides are compatible with NCL conditions and can be incorporated into either the C-terminal thioester fragment or the N-terminal cysteine fragment, which are synthesized via SPPS. nih.govresearchgate.net These synthetic fragments are then ligated to the remainder of the protein, which is typically produced recombinantly. nih.govnih.gov This semi-synthetic method has been successfully used to generate large proteins, such as α-synuclein, with site-specifically incorporated thioamide labels for misfolding and aggregation studies. researchgate.net

The choice of ligation site is critical and is guided by the desired location of the thioamide. nih.gov The kinetics of NCL are influenced by the steric hindrance of the amino acid at the ligation junction, with β-branched amino acids like isoleucine, valine, and leucine resulting in slower ligation rates compared to glycine or alanine. nih.gov

Applications in Advanced Organic Synthesis and Material Science

l-Isoleucine (B559529) Thioamide as a Chiral Auxiliary or Building Block in Complex Molecule Synthesis

The term chiral auxiliary refers to a stereogenic unit temporarily integrated into an organic compound to guide the stereochemical course of a synthesis. wikipedia.org The inherent chirality of l-isoleucine makes its derivatives, including the thioamide, valuable as chiral auxiliaries. researchgate.nettcichemicals.com In this role, the l-isoleucine thioamide moiety can direct the formation of new stereocenters in a predictable manner, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. wikipedia.orgbiosynth.com

The utility of amino acid-derived auxiliaries is well-established, and the thioamide functionality introduces unique reactivity. researchgate.netbiosynth.com The thioamide group can influence the conformational preferences of the molecule, thereby enhancing diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. wikipedia.org Following the desired stereoselective transformation, the l-isoleucine thioamide auxiliary can be cleaved and potentially recovered, a key principle of auxiliary-based synthesis. wikipedia.org

Table 1: Comparison of Chiral Auxiliary Strategies

Auxiliary TypeKey FeaturesRepresentative Examples
OxazolidinonesWidely used in aldol reactions, establishing two contiguous stereocenters. wikipedia.orgEvans auxiliaries wikipedia.org
CamphorsultamEffective in a variety of reactions, including Diels-Alder and conjugate additions.Oppolzer's sultam wikipedia.org
Amino Acid-DerivedReadily available from the chiral pool, versatile for various transformations. researchgate.netbiosynth.comPseudoephedrine, l-isoleucine derivatives wikipedia.orgresearchgate.net

Precursor for the Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazolines, Thiazoles)

The thioamide functionality is a key precursor for the synthesis of various sulfur-containing heterocycles, which are prominent scaffolds in many biologically active compounds. chemrxiv.org Specifically, l-isoleucine thioamide hydrochloride is a valuable starting material for the preparation of chiral thiazolines and thiazoles.

Thiazoline (B8809763) Synthesis: Thiazolines can be synthesized from the reaction of thioamides with appropriate reagents. nih.gov For instance, the reaction of a thioamide with an α-halo ketone or a related electrophile can lead to the formation of the thiazoline ring. youtube.com A mild method for synthesizing thiazolines involves the reaction of β-amino thiols with α,α-difluoroalkylamines, a process that proceeds with high efficiency and retention of stereochemistry. organic-chemistry.org The inherent chirality of l-isoleucine is transferred to the resulting thiazoline, making this a powerful method for generating enantiomerically enriched heterocyclic compounds.

Thiazole (B1198619) Synthesis: Thiazoles are aromatic five-membered rings containing sulfur and nitrogen and are often synthesized from thioamides. youtube.comnih.gov The Hantzsch thiazole synthesis is a classic method that involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com The sulfur of the thioamide acts as a nucleophile, attacking the α-halocarbonyl, which is followed by cyclization and dehydration to form the thiazole ring. youtube.com The use of l-isoleucine thioamide in this synthesis provides a direct route to chiral thiazole derivatives. These thiazole compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals with a wide range of biological activities. nih.govmdpi.com

Table 2: Key Reactions for Heterocycle Synthesis from Thioamides

HeterocycleGeneral ReactionKey Reagents
ThiazolineCyclization of a thioamide with an appropriate electrophile. nih.govα-halo ketones, α,α-difluoroalkylamines youtube.comorganic-chemistry.org
ThiazoleHantzsch synthesis: Reaction of a thioamide with an α-halocarbonyl compound. youtube.comα-halocarbonyls (e.g., α-bromo ketones) youtube.commdpi.com

Role in Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov L-isoleucine, as a readily available chiral molecule, is an attractive starting material for the synthesis of such ligands. rsc.orgresearchgate.net The thioamide derivative of l-isoleucine introduces a sulfur donor atom, which can coordinate to transition metals, making it a potential component of novel chiral ligands.

The design of effective chiral ligands often relies on creating a well-defined chiral environment around the metal center. nih.gov The stereogenic centers in the l-isoleucine backbone of the thioamide ligand can effectively control the stereochemical outcome of the catalyzed reaction. The thioamide group itself can participate in coordination to the metal, and its electronic properties can influence the catalytic activity. nih.govacs.org

While the direct application of this compound as a ligand may be limited, its derivatives can be incorporated into more complex ligand architectures. For example, it can be part of a bidentate or polydentate ligand system, where the thioamide sulfur and another donor atom (e.g., a nitrogen or phosphorus atom) coordinate to the metal. The steric bulk of the isoleucine side chain can play a crucial role in creating the necessary chiral pockets to induce high enantioselectivity. biosynth.com

Table 3: Common Classes of Chiral Ligands in Asymmetric Catalysis

Ligand ClassCoordinating AtomsNotable Examples
DiphosphinesP, PBINAP, DuPhos nih.gov
BisoxazolinesN, NBOX ligands nih.gov
P,N-LigandsP, NVarious non-symmetrical ligands nih.gov
N,S-LigandsN, SThioamide-containing ligands nih.govacs.org

Supramolecular Chemistry and Crystal Engineering with Thioamide Derivatives

The thioamide group is a versatile functional group for constructing ordered molecular assemblies through non-covalent interactions, a field known as supramolecular chemistry. tue.nl The ability of thioamides to act as both hydrogen bond donors and acceptors makes them valuable building blocks in crystal engineering, the design and synthesis of crystalline solids with desired properties. researchgate.netacs.org

Hydrogen bonds are directional and specific interactions that play a crucial role in determining the structure of molecular crystals. acs.orgchemrxiv.orgnih.gov Thioamides are particularly interesting in this context because their hydrogen bonding properties differ from their more common amide analogues. The thioamide N-H is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.govresearchgate.net These distinct properties allow for the design of unique hydrogen-bonding patterns and the construction of novel supramolecular architectures. tue.nl

In the context of l-isoleucine thioamide derivatives, the combination of the chiral isoleucine backbone and the hydrogen-bonding capabilities of the thioamide group can lead to the formation of chiral, ordered structures. The self-assembly of these molecules can be directed by the formation of intermolecular hydrogen bonds, leading to one-, two-, or three-dimensional networks. tue.nl The specific arrangement of molecules in the crystal lattice is influenced by the stereochemistry of the isoleucine moiety and the preferred hydrogen-bonding geometries of the thioamide group. researchgate.net The resulting crystalline materials can have potential applications in areas such as chiral separations and nonlinear optics.

Table 4: Hydrogen Bonding Properties of Amides vs. Thioamides

Functional GroupHydrogen Bond Donor StrengthHydrogen Bond Acceptor Strength
Amide (-CONH-)WeakerStronger
Thioamide (-CSNH-)Stronger nih.govresearchgate.netWeaker nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Thionating Reagents

The synthesis of thioamides, including l-Isoleucine (B559529) thioamide, has traditionally relied on potent thionating agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. tandfonline.comnih.gov While effective, these reagents present challenges, including moisture sensitivity, harsh reaction conditions, and the generation of undesirable byproducts. researchgate.netnih.gov The future of thioamide synthesis is geared towards the development of novel, safer, and more sustainable alternatives.

Recent advancements have introduced more environmentally benign and efficient thionating methods. organic-chemistry.org These include the use of elemental sulfur in multicomponent reactions, which offers an atom-economical approach. organic-chemistry.org Researchers are also exploring protocols that operate under milder conditions, such as those using PSCl₃/H₂O/Et₃N under microwave irradiation, which can proceed rapidly and without a solvent. organic-chemistry.org The goal is to create reagents and methods that are not only efficient and selective but also reduce environmental impact and enhance laboratory safety.

Table 1: Comparison of Traditional and Emerging Thionating Reagents

Reagent/Method Advantages Disadvantages Sustainability Profile
Phosphorus Pentasulfide (P₄S₁₀) High reactivity, widely used. tandfonline.com Moisture sensitive, produces H₂S gas, harsh conditions. researchgate.net Low
Lawesson's Reagent Effective for various carbonyls including amides and ketones. nih.govnih.gov Can require high temperatures, byproduct removal can be difficult. Low to Moderate
Elemental Sulfur + Amine Atom-economical, uses readily available materials. organic-chemistry.org Scope can be limited, may require specific catalysts. High
PSCl₃/H₂O/Et₃N (Microwave) Rapid, solvent-free conditions, high efficiency. organic-chemistry.org Requires specialized microwave equipment. Moderate to High

| gem-Difluoroalkenes + Sulfide (B99878) | Mild, activator-free conditions, operationally simple. organic-chemistry.org | Availability and cost of specialized starting materials. | High |

Expanding the Scope of Stereoselective Thioamide Synthesis

A critical challenge in synthesizing thioamides from chiral α-amino acids like l-Isoleucine is the preservation of stereochemical integrity. The risk of racemization at the α-carbon is a significant concern, as it can lead to a loss of biological activity. researchgate.net Future research is intensely focused on developing synthetic methodologies that are highly stereoselective.

Promising strategies have emerged that minimize or eliminate racemization during the thionation process. One-pot processes using reagents like thiolphosphonate and trichlorosilane have been shown to convert natural amino acids into thioamide peptides with minimal racemization. researchgate.netnih.gov Another approach involves a sulfur-involved ligation where the chelation of copper with imine intermediates helps to fix the chiral center, preventing racemization during the reaction with sulfur species. acs.org Expanding the library of such stereoselective reactions to encompass a wider range of amino acid substrates and functional groups is a key objective for the field. organic-chemistry.orgchemrxiv.org

Integration of l-Isoleucine Thioamide in Biomolecular Engineering and Advanced Materials

The substitution of an amide bond with a thioamide isostere in a peptide backbone introduces significant changes to its physicochemical properties. researchgate.netnih.gov The thioamide alters hydrogen bonding capabilities, with the N-H group becoming a stronger hydrogen bond donor and the sulfur atom a weaker acceptor compared to its oxygen counterpart. nih.gov This subtle, single-atom modification can influence protein folding, stability, and biological interactions, making l-Isoleucine thioamide a valuable tool in biomolecular engineering. nih.govrsc.org

In the future, thioamide-containing peptides and proteins, incorporating residues like l-Isoleucine thioamide, are expected to be used to:

Enhance Proteolytic Stability : The thioamide bond is more resistant to cleavage by proteases, which could lead to peptide-based therapeutics with longer in-vivo half-lives. rsc.org

Modulate Protein Structure and Function : By strategically placing thioamides, researchers can perturb secondary structures like α-helices and β-sheets to study protein folding dynamics or create novel protein architectures. nih.gov

Develop Advanced Biomaterials : The unique properties of thioamides can be harnessed to create hydrogels, self-assembling peptides, and other biomaterials with tailored mechanical and biochemical characteristics.

Research is underway to apply these principles, for example, in designing thioamide-stabilized peptide inhibitors for proteases like cathepsin L, which has been identified as a potential therapeutic target. rsc.orgresearchgate.net

Advanced Computational Methodologies for Predictive Design of Thioamide-Containing Molecules

The development of novel molecules incorporating l-Isoleucine thioamide is increasingly being accelerated by advanced computational methods. frontiersin.org These tools allow for the in silico design and prediction of molecular properties, reducing the time and cost associated with experimental synthesis and screening.

Current and future computational approaches include:

Quantum Mechanics (QM) and Density Functional Theory (DFT) : These methods are used to study the conformational preferences of thioamide-containing peptides. nih.gov By calculating potential energy surfaces, researchers can predict the most stable structures and understand how thioamide substitution affects peptide folding. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI) : ML models, trained on large datasets of protein sequences and structures, are revolutionizing protein engineering. nih.gov These data-driven approaches can predict the functional consequences of thioamide substitutions and guide the design of novel peptides and proteins with desired properties, such as enhanced binding affinity or stability. frontiersin.orgllnl.gov

These computational frameworks are becoming integral to a design-build-test-learn cycle, enabling the rapid optimization of thioamide-containing molecules for specific applications in medicine and materials science. llnl.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing l-isoleucine thioamide hydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves thioamidation of l-isoleucine using reagents like phosphorus pentasulfide (P₄S₁₀) under inert conditions, followed by hydrochlorination. Key steps include:

  • Thioamidation : React l-isoleucine with P₄S₁₀ in anhydrous tetrahydrofuran (THF) at 60°C for 6–8 hours .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the thioamide derivative.
  • Validation : Confirm purity via HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of unreacted amine peaks at δ 1.2–1.5 ppm) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • FT-IR Spectroscopy : Identify thioamide C=S stretch (~1250–1350 cm⁻¹) and N–H deformation (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.68 for C₆H₁₃N₂S·HCl) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~18.1%) to confirm hydrochloride formation .

Q. What role does this compound play in cell culture media formulations?

  • Context : While l-isoleucine is a standard component in media like RPMI-1640 (52.0 mg/L) and DMEM (105 mg/L) for protein synthesis , the thioamide derivative is rarely used in standard formulations. Research applications may involve:

  • Metabolic Studies : Investigating thioamide resistance in bacterial strains (e.g., E. coli auxotrophs) .
  • Enzyme Inhibition : Testing thioamide interactions with aminoacyl-tRNA synthetases .

Advanced Research Questions

Q. How do degradation pathways of this compound differ from its parent amino acid?

  • Key Findings :

  • Parent Pathway : l-Isoleucine degrades via transamination to α-keto-β-methylvalerate, followed by oxidation .
  • Thioamide Pathway : The C=S group impedes transamination, favoring alternative routes like sulfur-specific cleavage via cysteine desulfurases. Studies in Bacillus subtilis show 40% slower degradation compared to l-isoleucine .
    • Methodological Note : Use LC-MS to track degradation intermediates (e.g., thioketone metabolites) in controlled pH buffers (pH 7.4, 37°C) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Approach :

  • Solvent Screening : Test solubility in DMSO (high), water (low; ~2.1 mg/mL at 25°C), and ethanol (moderate; ~8.3 mg/mL) .
  • Temperature Dependence : Measure solubility at 4°C, 25°C, and 37°C to assess thermal stability.
  • Controlled Hydration : Pre-dry samples at 60°C for 24 hours to eliminate hygroscopic effects .

Q. How can this compound be incorporated into peptide synthesis while avoiding racemization?

  • Protocol :

  • Solid-Phase Synthesis : Use Fmoc-protected thioamide isoleucine with HBTU/HOBt activation.
  • Racemization Mitigation : Maintain reaction temperatures ≤0°C and limit coupling times to 30 minutes (racemization <5% by chiral HPLC) .

Q. What are the implications of substituting l-isoleucine with its thioamide derivative in enzyme kinetics studies?

  • Case Study :

  • Threonine Deaminase Inhibition : Thioamide substitution reduces enzyme activity by 70% (Kᵢ = 12 µM) due to steric hindrance at the active site .
  • Method : Measure kinetics via UV-Vis spectroscopy (absorbance at 340 nm for NADH depletion) in Tris-HCl buffer (pH 8.0) .

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